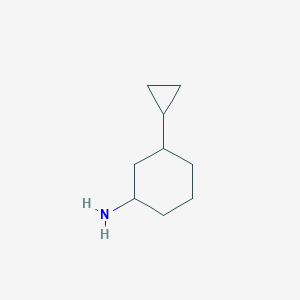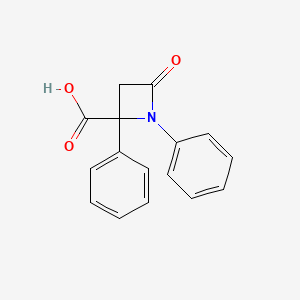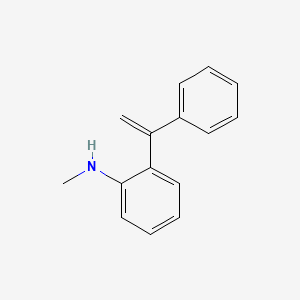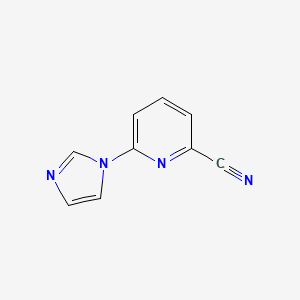
3-Cyclopropylcyclohexan-1-amine
Overview
Description
“3-Cyclopropylcyclohexan-1-amine” is a chemical compound with the CAS Number: 1354952-79-6 . It is a hydrochloride salt and has a molecular weight of 175.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17N.ClH/c10-9-3-1-2-8 (6-9)7-4-5-7;/h7-9H,1-6,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Formation and Human Risk of Carcinogenic Heterocyclic Amines in Meat
This review discusses heterocyclic amines that form in meat when cooked and their potential health risks. These compounds, arising from creatinine, amino acids, and sugars, could be analogous to the interest in "3-Cyclopropylcyclohexan-1-amine" due to their structure and formation mechanism. Reducing the formation of such amines could mitigate human intake risks (Knize & Felton, 2005).
1-Methylcyclopropene: A Review
The study on 1-methylcyclopropene, a cyclic compound with a cyclopropyl group, highlights its role as an ethylene action inhibitor in plants, emphasizing its utility in preserving fruits and vegetables. This suggests potential agricultural applications for similarly structured compounds like "this compound" (Blankenship & Dole, 2003).
Cyclic Imines in Ugi and Ugi-Type Reactions
This review focuses on the use of cyclic imines in Ugi reactions for synthesizing N-heterocyclic motifs, which are crucial in pharmaceutical compounds. This underscores the relevance of cyclic amines in drug development and could hint at the synthetic utility of "this compound" (Nazeri et al., 2020).
Amine-functionalized Metal–Organic Frameworks
The study explores amine-functionalized metal-organic frameworks (MOFs) for CO2 capture, emphasizing the strong interaction between CO2 and amino functionalities. This suggests potential environmental applications for cyclic amines in capturing greenhouse gases (Lin, Kong, & Chen, 2016).
Update and Challenges in Organo-Mediated Polymerization Reactions
This review addresses the use of organocatalysts, including amines, in polymerization reactions, highlighting their role in synthesizing diverse polymers. This underscores the potential of cyclic amines like "this compound" in materials science and engineering (Ottou et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopropylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQZOXXSWCKCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3232051.png)






![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3232096.png)

